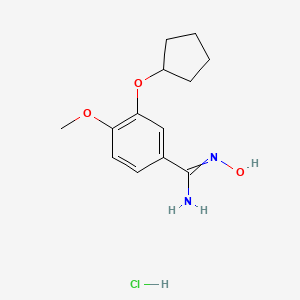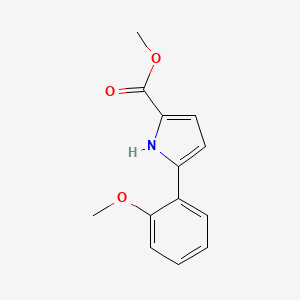
1-Chloro-3-((4-morpholino-1,2,5-thiadiazol-3-yl)oxy)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-3-((4-morpholino-1,2,5-thiadiazol-3-yl)oxy)propan-2-one is a chemical compound with the molecular formula C9H13ClN2O3S It is characterized by the presence of a morpholino group, a thiadiazole ring, and a chlorinated propanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-3-((4-morpholino-1,2,5-thiadiazol-3-yl)oxy)propan-2-one typically involves the reaction of 4-morpholino-1,2,5-thiadiazole with 1-chloro-2-propanone under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-3-((4-morpholino-1,2,5-thiadiazol-3-yl)oxy)propan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of corresponding alcohols or amines, depending on the reducing agent used.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, or other bases in an organic solvent like dimethylformamide (DMF).
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, or other oxidizing agents in solvents like acetic acid or dichloromethane.
Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents in solvents like ethanol or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of substituted propanone derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Scientific Research Applications
1-Chloro-3-((4-morpholino-1,2,5-thiadiazol-3-yl)oxy)propan-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Chloro-3-((4-morpholino-1,2,5-thiadiazol-3-yl)oxy)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-morpholino-1,2,5-thiadiazole: A related compound with similar structural features but lacking the propanone moiety.
4-(4-Chloro-1,2,5-thiadiazol-3-yl)morpholine: Another related compound with a similar thiadiazole ring and morpholino group.
Uniqueness
1-Chloro-3-((4-morpholino-1,2,5-thiadiazol-3-yl)oxy)propan-2-one is unique due to the presence of the chlorinated propanone moiety, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other similar compounds and may contribute to its specific applications in various fields.
Properties
Molecular Formula |
C9H12ClN3O3S |
|---|---|
Molecular Weight |
277.73 g/mol |
IUPAC Name |
1-chloro-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-one |
InChI |
InChI=1S/C9H12ClN3O3S/c10-5-7(14)6-16-9-8(11-17-12-9)13-1-3-15-4-2-13/h1-6H2 |
InChI Key |
QZYAPUNGDHUHRX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NSN=C2OCC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![tert-butyl cis-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine-4-carboxylate hydrochloride](/img/structure/B11816508.png)



![(6-Oxo-2,5-diazaspiro[3.4]octan-3-yl) 2,2,2-trifluoroacetate](/img/structure/B11816554.png)


![N-tert-butyl-N-[1-[(2,4-dichloropyrimidin-5-yl)methyl]piperidin-4-yl]carbamate](/img/structure/B11816567.png)
![tert-Butyl cyclohexyl(3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-yl)carbamate](/img/structure/B11816568.png)
![ethyl (2S,3S)-3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate](/img/structure/B11816572.png)
![Ethyl 1-[(2,6-difluorophenyl)carbamoyl]cyclopropane-1-carboxylate](/img/structure/B11816575.png)
